molecular formula C20H19N3O4 B2439890 4-(cyclopropylcarbonyl)-3-methyl-1-(4-nitrobenzyl)-3,4-dihydro-2(1H)-quinoxalinone CAS No. 317833-56-0

4-(cyclopropylcarbonyl)-3-methyl-1-(4-nitrobenzyl)-3,4-dihydro-2(1H)-quinoxalinone

Cat. No.: B2439890
CAS No.: 317833-56-0
M. Wt: 365.389
InChI Key: KRMQQCCGPHSPRB-UHFFFAOYSA-N
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Description

4-(cyclopropylcarbonyl)-3-methyl-1-(4-nitrobenzyl)-3,4-dihydro-2(1H)-quinoxalinone is a useful research compound. Its molecular formula is C20H19N3O4 and its molecular weight is 365.389. The purity is usually 95%.
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Properties

IUPAC Name

4-(cyclopropanecarbonyl)-3-methyl-1-[(4-nitrophenyl)methyl]-3H-quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-13-19(24)21(12-14-6-10-16(11-7-14)23(26)27)17-4-2-3-5-18(17)22(13)20(25)15-8-9-15/h2-7,10-11,13,15H,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMQQCCGPHSPRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3CC3)CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Cyclopropylcarbonyl)-3-methyl-1-(4-nitrobenzyl)-3,4-dihydro-2(1H)-quinoxalinone is a synthetic compound belonging to the quinoxaline family, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

  • Molecular Formula : C20H19N3O4
  • Molecular Weight : 365.38 g/mol
  • CAS Number : 317833-56-0

Biological Activity Overview

The biological activities of quinoxaline derivatives, including the compound , have been widely studied. These activities include:

  • Antimicrobial Effects : Quinoxaline derivatives have shown significant antibacterial and antifungal properties.
  • Antitumor Activity : Some derivatives exhibit cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Properties : Certain compounds in this class have demonstrated potential in reducing inflammation.

Antimicrobial Activity

Research indicates that quinoxaline derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, studies have shown that modifications in the quinoxaline structure can enhance antibacterial activity.

Table 1: Antimicrobial Activity of Quinoxaline Derivatives

Compound NameActivity TypeMIC (μg/mL)Reference
Quinoxaline 1,4-di-N-OxidesAntimicrobial0.39 - 0.78
6,7-Difluoro-3-methyl-2-(3,4-dimethoxyphenylthio) quinoxalineAnti-TB0.78

Antitumor Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies show that certain structural modifications can lead to enhanced antitumor efficacy.

Case Study: Antitumor Activity

A study demonstrated that derivatives of quinoxaline exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating strong potential as anticancer agents.

The mechanisms underlying the biological activities of quinoxaline derivatives are multifaceted:

  • Inhibition of DNA Synthesis : Compounds may interfere with nucleic acid synthesis in microorganisms.
  • Apoptosis Induction : Some derivatives promote programmed cell death in cancer cells through various signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to antimicrobial and anticancer effects.

Structure-Activity Relationship (SAR)

The biological activity of quinoxalines is heavily influenced by their chemical structure. Modifications at specific positions on the quinoxaline ring can enhance or diminish activity:

  • The presence of electron-withdrawing groups (like nitro groups) typically increases antimicrobial potency.
  • Substituents at the nitrogen positions can alter solubility and bioavailability.

Table 2: Structure-Activity Relationship Insights

Substituent PositionModification TypeEffect on Activity
C2Nitro GroupIncreased activity
N1Alkyl ChainImproved solubility

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